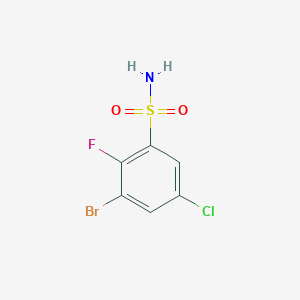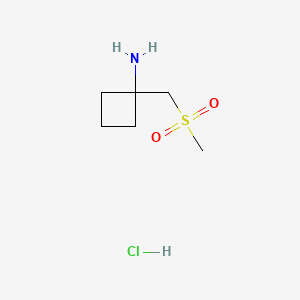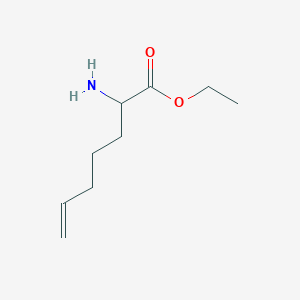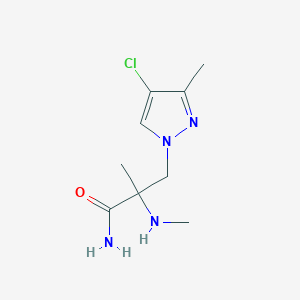![molecular formula C11H14BrFN2 B13479311 1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-2-fluorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-2-fluorophenyl)methyl]piperazine typically involves the reaction of 3-bromo-2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: N-oxides of the piperazine ring.
Reduction: Cyclohexyl derivatives of the original compound.
Applications De Recherche Scientifique
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Bromo-2-fluorophenyl)methyl]piperazine is not well-documented. it is believed to interact with various molecular targets, including receptors and enzymes, through its piperazine ring and substituted phenyl group. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the bromine atom.
1-(3-Chlorobenzyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromo-2-methylphenyl)methylpiperazine: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-[(3-Bromo-2-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance the compound’s binding affinity and specificity in medicinal chemistry applications.
Propriétés
Formule moléculaire |
C11H14BrFN2 |
|---|---|
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
1-[(3-bromo-2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Clé InChI |
CDAWFQQKANZFHY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)





![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)

![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)

![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)

